O-Terphenyl

Catalog No.
S772682
CAS No.
84-15-1
M.F
C18H14
M. Wt
230.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Terphenyl

CAS Number

84-15-1

Product Name

O-Terphenyl

IUPAC Name

1,2-diphenylbenzene

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C18H14/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-14H

InChI Key

OIAQMFOKAXHPNH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3

solubility

Insoluble (NIOSH, 2016)
5.38e-06 M
SOL IN ACETONE, BENZENE, METHANOL, CHLOROFORM
Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents.
Water solubility = 1.24 mg/l at 25 °C
Solubility in water: none
Insoluble

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3

The exact mass of the compound O-Terphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)5.38e-06 msol in acetone, benzene, methanol, chloroformsparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents.water solubility = 1.24 mg/l at 25 °csolubility in water: noneinsoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6809. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

o-Terphenyl (1,2-diphenylbenzene) is a non-planar polycyclic aromatic hydrocarbon characterized by its distinct steric hindrance and asymmetric molecular geometry. Commercially, it is highly valued for its low melting point (58 °C), high boiling point (337 °C), and exceptional thermal stability. Unlike its linear isomers, o-terphenyl readily forms stable supercooled liquids and glasses, making it a critical procurement target for specialized heat transfer fluid formulations, a highly soluble precursor for sterically hindered ligands, and a benchmark matrix for physicochemical and polymer dynamics research[1].

Substituting o-terphenyl with its meta or para isomers fundamentally alters a system's phase behavior and processability. While p-terphenyl is a highly crystalline, planar molecule that melts at 212 °C and exhibits poor solubility in common organic solvents, o-terphenyl's twisted conformation disrupts crystal lattice formation, dropping its melting point to 58 °C[1]. This structural asymmetry allows o-terphenyl to act as a potent freezing-point depressant in fluid mixtures and ensures it remains highly soluble for low-temperature solution-phase synthesis. Procuring a generic mixed terphenyl or the para isomer for applications requiring low-temperature pumpability, high solubility, or stable supercooling will result in rapid crystallization and system failure [2].

Melting Point and Phase State Processing Limits

The steric hindrance between adjacent phenyl rings in o-terphenyl forces a non-planar conformation, which drastically reduces its lattice energy compared to linear isomers. Quantitative thermal analysis shows that o-terphenyl melts at 58–59 °C with a heat of fusion of 17.2 kJ/mol. In stark contrast, the planar p-terphenyl melts at 212–213 °C with a heat of fusion of 35.3 kJ/mol [1]. This >150 °C difference in melting point dictates the material's processability, allowing o-terphenyl to be melted and handled at much lower temperatures without the risk of premature solidification in transfer lines.

Evidence DimensionMelting Point (Tm) and Heat of Fusion
Target Compound Datao-Terphenyl: 58–59 °C (17.2 kJ/mol)
Comparator Or Baselinep-Terphenyl: 212–213 °C (35.3 kJ/mol)
Quantified Difference>150 °C lower melting point; ~51% lower heat of fusion
ConditionsStandard atmospheric pressure

Enables low-temperature melt processing and prevents line-clogging in industrial fluid systems.

Glass Transition and Supercooled Liquid Stability

o-Terphenyl is renowned for its ability to bypass crystallization and form a stable supercooled liquid, a property absent in its highly crystalline para counterpart. Calorimetric measurements identify a distinct glass transition temperature (Tg) for o-terphenyl at approximately 243 K (-30 °C) [1]. Because p-terphenyl rapidly crystallizes upon cooling and does not form a stable glass under standard conditions, o-terphenyl is highly suited as a non-crystallizing matrix or solvent for low-temperature dielectric spectroscopy and polymer confinement studies.

Evidence DimensionGlass Transition Temperature (Tg) and Supercooling Capacity
Target Compound Datao-Terphenyl: Forms stable glass with Tg ≈ 243 K (-30 °C)
Comparator Or Baselinep-Terphenyl: Rapidly crystallizes; no stable glass transition
Quantified DifferenceExclusive glass-forming ability in the ortho isomer
ConditionsDifferential Scanning Calorimetry (DSC) under controlled cooling rates

Critical for applications requiring a stable, non-crystalline liquid matrix at sub-zero temperatures.

Solubility Profile in Non-Polar Organic Solvents

The non-planar structure of o-terphenyl not only lowers its melting point but also significantly enhances its solubility in non-polar solvents compared to other aromatic hydrocarbons. Thermodynamic solubility studies in carbon tetrachloride demonstrate that o-terphenyl exhibits minimal deviations from ideal solubility behavior due to its favorable packing and low entropy of fusion. In contrast, rigid, planar molecules like p-terphenyl and linear polycyclics exhibit poor solubility and require elevated temperatures to remain in solution [1]. This enhanced solubility profile allows o-terphenyl to be processed at higher concentrations in ambient-temperature synthesis workflows.

Evidence DimensionAmbient Temperature Solubility
Target Compound Datao-Terphenyl: Highly soluble, near-ideal solubility curve in CCl4
Comparator Or Baselinep-Terphenyl: Insoluble or poorly soluble at ambient temperatures
Quantified DifferenceSignificantly higher mole-fraction solubility at 25 °C
ConditionsSolubilized in carbon tetrachloride (CCl4) at ambient conditions

Maximizes reactant concentration and yield in solution-phase chemical syntheses without requiring heated solvent systems.

Freezing Point Depression in Heat Transfer Fluids

In the formulation of high-temperature heat transfer fluids, maintaining pumpability at low temperatures is a primary procurement challenge. Patent data for advanced thermal fluids demonstrates that blending 15% to 45% o-terphenyl into eutectic mixtures of diphenyl oxide and biphenyl significantly depresses the freezing point of the fluid while maintaining thermal stability above 300 °C [1]. Formulations relying solely on m-terphenyl or p-terphenyl fail to achieve the same low-temperature liquidity, making o-terphenyl an essential component for fluids used in extreme-weather industrial environments.

Evidence DimensionFluid Freezing Point / Pumpability Limit
Target Compound DataBlends with 15-45% o-terphenyl: Remain liquid at sub-zero temperatures
Comparator Or BaselineBlends without o-terphenyl: Higher freezing points, prone to crystallization
Quantified DifferenceEnables sub-zero liquid phase retention in quaternary blends
ConditionsQuaternary eutectic mixtures of biphenyl, diphenyl oxide, and terphenyls

Prevents catastrophic line-freezing in chemical plants and concentrated solar power facilities during system shutdowns.

Low-Temperature Heat Transfer Fluid Formulation

Leveraging its low melting point and ability to disrupt crystal lattices, o-terphenyl is a highly effective procurement choice as a freezing-point depressant in industrial heat transfer fluids. When blended with biphenyl and diphenyl oxide, it ensures the fluid remains pumpable at sub-zero temperatures while resisting thermal degradation above 300 °C [1].

Standard Matrix for Polymer Dynamics and Dielectric Spectroscopy

Because it readily forms a stable supercooled liquid and glass without crystallizing, o-terphenyl serves as a benchmark matrix for studying molecular relaxation, polymer confinement, and glass transition dynamics (Tg ≈ -30 °C) [2]. It provides a chemically stable, non-polar environment for isolating solute behaviors.

Precursor for Sterically Hindered Catalytic Ligands

The asymmetric, non-planar structure of o-terphenyl makes it a highly soluble and structurally essential building block for synthesizing bulky biaryl phosphine ligands used in cross-coupling catalysis. Its high ambient-temperature solubility streamlines solution-phase synthesis compared to rigid para-substituted analogs.

Physical Description

O-terphenyl appears as colorless or light-yellow solid. mp: 58-59° C, bp: 337°C. Density: 1.16 g/cm3. Insoluble in water. Usually shipped as a solid mixture with its isomers m-terphenyl and p-terphenyl that is used as a heat-transfer fluid.
COLOURLESS-TO-LIGHT-YELLOW CRYSTALS.
Colorless or light-yellow solid.

Color/Form

MONOCLINIC PRISMS FROM METHANOL
Colorless or light yellow solid.

XLogP3

6

Boiling Point

630 °F at 760 mm Hg (NIOSH, 2016)
332.0 °C
332 °C AT 760 MM HG
332 °C
630°F

Flash Point

325 °F (NIOSH, 2016)
325 °F (163 °C) (OPEN CUP)
163 °C o.c.
(oc) 325°F

Vapor Density

7.95 (AIR= 1)
Relative vapor density (air = 1): 7.9

Density

1.1 (NIOSH, 2016)
1.1
Relative density (water = 1): 1.1

LogP

5.5

Melting Point

136 °F (NIOSH, 2016)
56.2 °C
136°F

UNII

W5675R7KVW

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (83.93%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (76.79%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.09 mm Hg at 200 °F (NIOSH, 2016)
2.50e-04 mmHg
2.5X10-4 mm Hg at 25 °C, extrapolated from experimentally-derived coefficients
Vapor pressure, Pa at 25 °C: 0.0033
(200°F): 0.09 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

84-15-1
61788-33-8

Wikipedia

O-terphenyl

Biological Half Life

7.24 Days

Methods of Manufacturing

Terphenyls are byproducts in the production of biphenyl by dehydrocondensation of benzene; they are found in the high-boiling fraction of the pyrolysis products. o-Terphenyl is readily separated from the terphenyl isomer mixture by distillation.

General Manufacturing Information

1,1':2',1''-Terphenyl: ACTIVE
IT /TERPHENYL/ OCCURS NATURALLY IN PETROLEUM OIL. ...3 CHEMICAL ISOMERS...OF WHICH ORTHO & PARA FORMS APPEAR INDUSTRIALLY MOST PREVALENT. /TERPHENYLS/

Analytic Laboratory Methods

NIOSH Method #5021. Determination of o-Terphenyl by Gas Chromatography with Flame Ionization Detection. Detection limit = 0.060 mg/cu m. Suitable for detection of o-terphenyl in workplace air.

Dates

Last modified: 08-15-2023

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